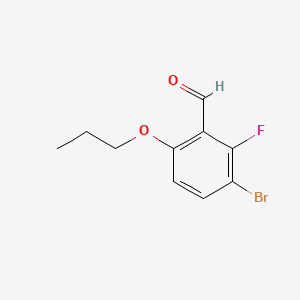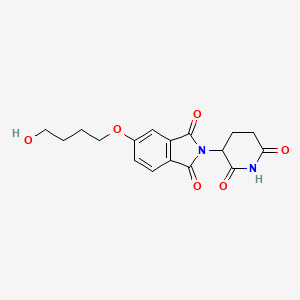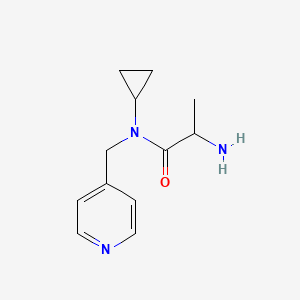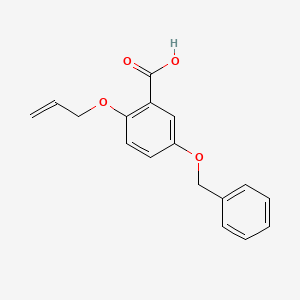
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as amination, protection, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also help in scaling up the production while maintaining the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-aminocyclohexyl)carbamate
- tert-Butyl (2-aminopropyl)carbamate
Uniqueness
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H33N3O3 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21) |
Clave InChI |
SQQMVVUDDZYMOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



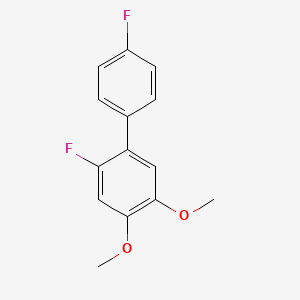
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

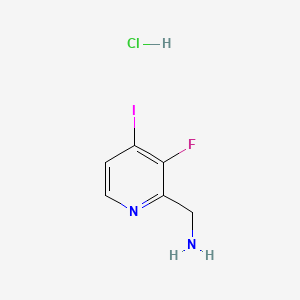
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)

